molecular formula C15H11N3O4 B5564397 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 331989-77-6

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5564397
CAS No.: 331989-77-6
M. Wt: 297.26 g/mol
InChI Key: KVWCSKAFDFBAEH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemically synthesized compound based on the 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is recognized for its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential therapeutic agents . This particular derivative features distinct aromatic substitutions at the 3- and 5- positions of the oxadiazole ring, a structural motif commonly associated with diverse biological activities. Researchers will find value in this compound for constructing structure-activity relationships (SAR) and exploring new chemical entities in various screening assays. Compounds containing the 1,2,4-oxadiazole nucleus have been reported to exhibit a wide spectrum of pharmacological properties, including potential as anticancer agents , antimicrobials , and antifungal agents . The structural framework is present in several commercially available drugs and has also been identified in natural products . The presence of the 1,2,4-oxadiazole ring makes this compound a valuable intermediate for further chemical functionalization and a candidate for probing novel biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or for personal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)15-16-14(17-22-15)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCSKAFDFBAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351418
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331989-77-6
Record name 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331989-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 5-(4-methoxyphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole when using an amine.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert anti-cancer effects.

    Materials Science: Its electronic properties allow it to function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents significantly influences molecular properties. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups
  • Analog 1 : 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (, Compound 17) lacks a nitro group, resulting in lower polarity and higher logP (~3.2 vs. ~3.5 for the target) .
  • Analog 2 : 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole () features a para-nitro group, which may reduce steric hindrance compared to the target’s meta-nitro substituent .
Molecular Weight and logP
Compound Molecular Weight (g/mol) logP
Target Compound 297.28 ~3.5
3-(4-Methoxyphenyl)-5-phenyl analog 287.29 ~3.2
3-(4-Nitrophenyl)-5-(2-phenylethyl) 295.30 4.7
Borane complex 60 () 375.26 N/A

The target’s balanced logP (~3.5) suggests moderate solubility, suitable for drug-like properties, while the higher logP of ’s analog (4.7) indicates greater lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Yield (%) logP Key Properties/Activities Reference
5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole 3-Nitrophenyl (meta) 4-Methoxyphenyl 297.28 N/A ~3.5 High polarity, moderate lipophilicity N/A
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole 4-Methoxyphenyl Phenyl 287.29 40 ~3.2 Lower reactivity, solid form
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-Nitrophenyl 2-Phenylethyl 295.30 N/A 4.7 High lipophilicity, achiral
Borane complex 60 () 4-Methoxyphenyl Quinuclidinylmethyl 375.26 31 N/A α7 Nicotinic receptor modulation
5-(3-Chlorothiophen-2-yl)-3-(4-CF3-phenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl 333.71 N/A N/A Apoptosis induction, anticancer

Research Findings and Implications

Synthetic Challenges : Bulky substituents (e.g., quinuclidinylmethyl in ) reduce yields, necessitating optimized protocols for similar derivatives .

Activity Correlations : Nitro groups correlate with antimicrobial and anticancer activities, while methoxy groups may improve CNS-targeted drug profiles .

Biological Activity

5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Name: 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • Molecular Formula: C11_{11}H8_{8}N4_{4}O3_{3}
  • Molecular Weight: 232.21 g/mol

Biological Activity Overview

The biological activity of 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies: The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50_{50} values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action: Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through activation of p53 and caspase pathways. This suggests that it may disrupt the cell cycle and promote programmed cell death .
Cell LineIC50_{50} (µM)Mechanism
MCF-70.65Apoptosis via p53 activation
HeLa2.41Caspase pathway activation
A549Not specifiedPotential cell cycle disruption

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis: Research indicates that derivatives of oxadiazoles can exhibit activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The compound's structure allows for interactions that inhibit bacterial growth effectively .

Case Studies

  • Study on Apoptotic Induction : In a study involving MCF-7 cells, treatment with 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole resulted in significant increases in apoptotic markers such as cleaved caspase-3 and PARP. This study highlighted the compound's potential as a lead for developing new anticancer therapies .
  • Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against various bacterial strains. It was found to inhibit growth at concentrations lower than those required for traditional antibiotics, suggesting potential for treating resistant infections .

Q & A

Q. What are the standard synthetic routes for 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes or nitriles. For example, coupling 4-methoxyphenylamidoxime with 3-nitrobenzoic acid derivatives in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions yields the oxadiazole ring . HPLC purification is often employed to isolate high-purity products (40–63% yields) . Optimized protocols emphasize temperature control and reagent stoichiometry to minimize by-products.

Q. How do substituents (methoxy and nitro groups) influence the compound’s physicochemical properties?

The 4-methoxyphenyl group enhances electron density via resonance, while the 3-nitrophenyl group introduces electron-withdrawing effects. This polarity gradient increases dipole moments, affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions. Computational studies (e.g., Multiwfn) reveal localized electron density around the nitro group, correlating with reactivity in nucleophilic substitution .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by nitro/methoxy groups) .
  • HRMS : Validates molecular weight (C₁₅H₁₁N₃O₄, exact mass 297.22 g/mol) .
  • FTIR : Identifies key functional groups (C-O-C stretch at 1250 cm⁻¹ for methoxy; NO₂ asymmetric stretch at 1520 cm⁻¹) .

Q. What are the primary biological activities reported for this oxadiazole derivative?

Preclinical studies highlight apoptosis induction in cancer cells (e.g., MX-1 tumor models) via caspase activation . Antimicrobial activity against Gram-positive bacteria (MIC ~2–8 µg/mL) is also noted, likely due to nitro group-mediated membrane disruption .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s bioactivity?

  • Substitution at Position 5 : Replacing the methoxyphenyl with pyridyl groups enhances solubility and target affinity (e.g., 5-(pyridin-2-yl) derivatives show 3-fold higher cytotoxicity) .
  • Nitro Group Reduction : Converting NO₂ to NH₂ improves metabolic stability but may reduce antibacterial efficacy due to decreased electrophilicity .
  • Heterocycle Fusion : Condensing with triazolo-thiadiazoles (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) broadens interaction with fungal targets like 14α-demethylase .

Q. What computational tools predict interaction mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies binding to TIP47, an IGF-II receptor chaperone, explaining anticancer activity . Density Functional Theory (DFT) calculations (Gaussian 03) model electrostatic potential surfaces, guiding SAR for enzyme inhibition .

Q. How do contradictory bioactivity results (e.g., cell line specificity) inform experimental design?

Discrepancies in cytotoxicity (e.g., activity in breast cancer T47D vs. inactivity in lung cancer A549) suggest target heterogeneity. Researchers should:

  • Validate target expression (e.g., qPCR for TIP47) across cell lines.
  • Use isogenic cell pairs (wild-type vs. CRISPR-edited) to confirm mechanism .
  • Perform transcriptomics to identify resistance pathways.

Q. What strategies improve synthetic yields and scalability?

  • Continuous Flow Reactors : Reduce reaction times and improve heat transfer for cyclization steps (yields ↑20–30%) .
  • Catalyst Screening : Cs₂CO₃ outperforms NaH in coupling reactions (e.g., 90% yield for borane-oxadiazole complexes) .
  • By-Product Analysis : LC-MS monitoring identifies hydrolyzed intermediates, enabling pH optimization .

Methodological Guidance

Q. How to resolve spectral ambiguities in NMR analysis?

  • NOESY/ROESY : Differentiates para-methoxy substituents from ortho/meta isomers via spatial correlations.
  • 13C DEPT : Assigns quaternary carbons (e.g., oxadiazole C2 at ~165 ppm) .

Q. What in silico models assess drug-likeness and ADMET properties?

  • SwissADME : Predicts logP (~3.2) and GI absorption (high), aligning with moderate aqueous solubility.
  • Proto-II : Flags nitro group as a potential mutagenicity risk, necessitating Ames testing .

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